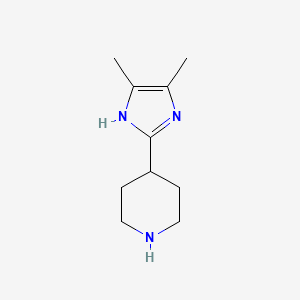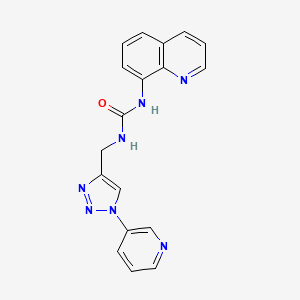![molecular formula C11H8BrFO B2507768 3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one CAS No. 2309444-28-6](/img/structure/B2507768.png)
3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-fluoro-8,9-dihydrobenzo7annulen-5-one is an organic compound with the molecular formula C11H8BrFO It is a derivative of benzoannulene, characterized by the presence of bromine and fluorine atoms on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-8,9-dihydrobenzo7annulen-5-one typically involves the following steps:
- Bromination: The introduction of a bromine atom into the benzoannulene ring can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
- Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Cyclization: The formation of the dihydrobenzoannulene ring structure can be achieved through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of 3-Bromo-6-fluoro-8,9-dihydrobenzo7annulen-5-one may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions::
- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
- Cyclization and Coupling Reactions: The compound can participate in cyclization and cross-coupling reactions to form more complex structures.
- Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
- Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
- Cyclization and Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and ligands are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzoannulene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry::
- Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
- Catalysis: It can serve as a ligand or catalyst in various organic reactions.
- Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals.
- Biological Probes: It can be used as a probe in biological studies to investigate specific biochemical pathways.
- Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
- Agriculture: It may have applications in the development of agrochemicals for crop protection.
Mécanisme D'action
The mechanism by which 3-Bromo-6-fluoro-8,9-dihydrobenzo7annulen-5-one exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 3-Bromo-6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- Structural Differences: The presence of different substituents (e.g., fluorine, bromine) and the degree of hydrogenation (e.g., dihydro vs. tetrahydro) distinguish these compounds from 3-Bromo-6-fluoro-8,9-dihydrobenzo7annulen-5-one.
- Chemical Properties: These structural differences can lead to variations in reactivity, stability, and solubility.
- Applications: While similar compounds may share some applications, the unique combination of bromine and fluorine in 3-Bromo-6-fluoro-8,9-dihydrobenzo7annulen-5-one may confer specific advantages in certain contexts, such as enhanced binding affinity in drug development or improved material properties in industrial applications.
Propriétés
IUPAC Name |
3-bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO/c12-8-5-4-7-2-1-3-10(13)11(14)9(7)6-8/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOKOBRTPFIYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)
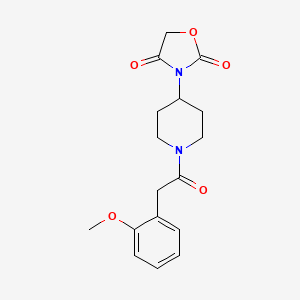
![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)
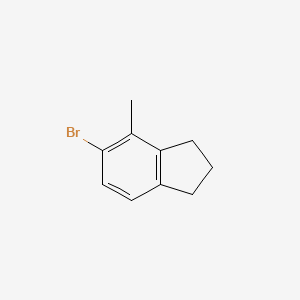
![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)
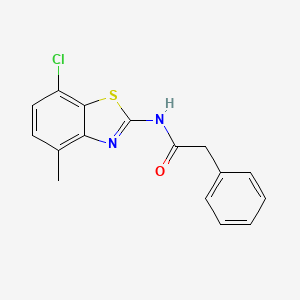
![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

![4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2507702.png)
![N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2507704.png)
